

# Milvexian: A Technical Guide to Its Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Milvexian** is an orally bioavailable, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, **milvexian** represents a novel approach to antithrombotic therapy, with the potential to prevent thromboembolic events with a lower risk of bleeding compared to conventional anticoagulants. A thorough understanding of its metabolic and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides an in-depth overview of the current knowledge regarding the metabolism and excretion of **milvexian**, based on preclinical and clinical data.

# **Metabolic Pathways**

**Milvexian** undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Preclinical and clinical studies have identified CYP3A4 as the major enzyme responsible for its biotransformation, with a minor contribution from CYP3A5.[1][2][3] **Milvexian** is also a substrate of the efflux transporter P-glycoprotein (P-gp).[1][4]

While the complete structures of all metabolites have not been publicly disclosed, the primary metabolic pathway is understood to involve oxidation.

# **Hypothetical Metabolic Pathway of Milvexian**





Click to download full resolution via product page

Caption: Hypothetical metabolic pathway of **milvexian** via CYP-mediated oxidation.

# **Excretion Pathways**

**Milvexian** is eliminated from the body through multiple routes, with hepatic clearance being the predominant pathway. This includes both metabolism and direct biliary excretion of the parent drug. Renal excretion of unchanged **milvexian** is a minor pathway.[3][5]

Based on preclinical data, metabolism accounts for approximately 40-50% of the administered dose, while direct biliary excretion contributes to about 30%.[2] In clinical studies, the amount of unchanged **milvexian** excreted in the urine has been consistently low.[3][5]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data related to the metabolism and excretion of **milvexian**.

**Table 1: Milvexian Elimination Pathways** 

| Elimination Pathway         | Proportion of Dose | Source              |  |
|-----------------------------|--------------------|---------------------|--|
| Hepatic Metabolism          | ~40-50%            | Preclinical Data    |  |
| Direct Biliary Excretion    | ~30%               | Preclinical Data    |  |
| Renal Excretion (unchanged) | < 20%              | Clinical Data[3][5] |  |
| 6.9% - 17.8%                | Clinical Data[4]   |                     |  |





Table 2: Impact of CYP3A4 and P-gp Modulators on

**Milvexian Pharmacokinetics** 

| Co-<br>administered<br>Drug  | Modulator<br>Effect               | Change in<br>Milvexian AUC | Change in<br>Milvexian<br>Cmax | Reference |
|------------------------------|-----------------------------------|----------------------------|--------------------------------|-----------|
| Itraconazole                 | Strong CYP3A4<br>& P-gp Inhibitor | ↑ 2.5-fold                 | ↑ 28%                          | [6]       |
| Diltiazem                    | Moderate<br>CYP3A4 Inhibitor      | ↑ 38%                      | ↑ 9.6%                         | [6]       |
| Rifampin<br>(multiple doses) | Strong CYP3A4<br>& P-gp Inducer   | ↓ 85%                      | ↓ 78%                          | [1][7]    |
| Rifampin (single dose)       | OATP Inhibitor                    | No meaningful<br>change    | No meaningful<br>change        | [1][7][8] |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

# **Experimental Protocols**

The characterization of **milvexian**'s metabolism and excretion has been based on a combination of in vitro and in vivo studies.

#### In Vitro Metabolism Studies

- Objective: To identify the primary enzymes responsible for milvexian metabolism.
- Methodology:
  - Incubation: Milvexian was incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Separate incubations were also performed with recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2C9, etc.) to pinpoint the specific enzymes involved.
  - Analysis: The rate of disappearance of the parent drug (milvexian) and the formation of metabolites were monitored over time using liquid chromatography-tandem mass



spectrometry (LC-MS/MS).

 Inhibition Studies: To confirm the role of specific CYP enzymes, incubations were conducted in the presence of known chemical inhibitors of individual CYP isozymes. A significant reduction in milvexian metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) would confirm that enzyme's involvement.

### **Transporter Substrate Assays**

- Objective: To determine if milvexian is a substrate of key drug transporters like P-gp and OATP.
- Methodology:
  - Cell-based Transporter Assays: Polarized cell lines overexpressing specific transporters
     (e.g., MDCK-MDR1 cells for P-gp) were used.
  - Transport Measurement: The transport of milvexian across the cell monolayer from the
    apical to the basolateral side and vice versa was measured. A significantly higher efflux
    ratio (basolateral-to-apical transport / apical-to-basolateral transport) compared to control
    cells would indicate that milvexian is a substrate for the efflux transporter.
  - Inhibition: The transport experiments were also performed in the presence of known inhibitors of the transporter to confirm the interaction.

# **Human Pharmacokinetic and Drug-Drug Interaction Studies**

- Objective: To evaluate the pharmacokinetics of milvexian in humans and to assess the clinical relevance of its metabolism by CYP3A4 and transport by P-gp.
- Methodology:
  - Study Design: Open-label, single-sequence, crossover studies in healthy human volunteers.
  - Treatment Periods:



- Period 1: A single oral dose of **milvexian** was administered alone.
- Period 2: A single oral dose of milvexian was co-administered with a strong or moderate inhibitor (e.g., itraconazole, diltiazem) or an inducer (e.g., rifampin) of CYP3A4 and/or P-gp.
- Pharmacokinetic Sampling: Serial blood samples were collected over time after each treatment to determine the plasma concentrations of milvexian.
- Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated and compared between the treatment periods to quantify the effect of the interacting drug.

# **Experimental Workflow for a Drug-Drug Interaction Study**





Click to download full resolution via product page

Caption: Workflow for a clinical drug-drug interaction study.

### Conclusion

**Milvexian** is primarily cleared through hepatic mechanisms, involving both metabolism by CYP3A4/5 and direct biliary excretion. Its low renal excretion suggests that dose adjustments may not be necessary in patients with renal impairment. The significant impact of strong



CYP3A4 and P-gp inducers and inhibitors on **milvexian**'s pharmacokinetics highlights the importance of considering potential drug-drug interactions in the clinical setting. Further research to fully characterize the chemical structures of its metabolites will provide a more complete understanding of its disposition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of rifampin on the pharmacokinetics and pharmacodynamics of milvexian, a potent, selective, oral small molecule factor XIa inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of milvexian in healthy Japanese participants PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of milvexian with aspirin and/or clopidogrel in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of rifampin on the pharmacokinetics and pharmacodynamics of milvexian, a potent, selective, oral small molecule factor XIa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Milvexian: A Technical Guide to Its Metabolism and Excretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#milvexian-metabolism-and-excretion-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com